Tau Peptide (268-282) Trifluoroacetate is a synthetic peptide derived from the Tau protein, which plays a crucial role in stabilizing microtubules in neuronal cells. The Tau protein is associated with neurodegenerative diseases, particularly Alzheimer's disease, where its aggregation leads to neurofibrillary tangles. The specific segment of Tau from residues 268 to 282 is of interest due to its involvement in protein-protein interactions and its potential role in the pathogenesis of tauopathies.
The Tau protein itself is predominantly expressed in neurons and is encoded by the MAPT gene located on chromosome 17. The peptide (268-282) can be synthesized chemically or obtained through recombinant DNA technology, allowing for studies on its biological functions and interactions.
Tau Peptide (268-282) Trifluoroacetate falls under the category of neuropeptides and is classified as a microtubule-associated protein fragment. It is often studied in the context of neurobiology and pharmacology due to its implications in neurodegenerative diseases.
The synthesis of Tau Peptide (268-282) Trifluoroacetate can be achieved through solid-phase peptide synthesis, a widely used method for creating peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of Tau Peptide (268-282) Trifluoroacetate consists of a linear chain of amino acids, specifically:
Tau Peptide (268-282) can participate in various biochemical reactions, particularly those involving phosphorylation and binding interactions with other proteins.
Technical Details:
The mechanism by which Tau Peptide (268-282) exerts its effects primarily involves binding to microtubules and other proteins within the cytoskeleton.
Tau Peptide (268-282) Trifluoroacetate has several applications in scientific research:
This compound serves as an important tool for elucidating the mechanisms underlying tau-related diseases and developing strategies for intervention.
Tau is a microtubule-associated protein (MAP) encoded by the MAPT gene on chromosome 17q21. It exists as six major isoforms in the human central nervous system, generated by alternative splicing of exons 2, 3, and 10. These isoforms range from 352 to 441 amino acids and are classified by:
The Tau Peptide (268-282), with the sequence HQPGGGKVQIINKKL, resides in the proline-rich domain (PRD) of tau (residues 151–243), adjacent to the MTBR. This region spans residues 268–282 in the 2N4R isoform (tau40) and includes part of the second microtubule-binding repeat (R2) in 4R isoforms. Key functional attributes include:
Table 1: Functional Domains of Tau Protein
Domain | Residues | Key Features | Role in Physiology |
---|---|---|---|
N-terminal domain | 1–150 | Projection domain, acidic | Neuronal development, synaptic plasticity |
Proline-rich domain | 151–243 | Phosphorylation hotspots (e.g., Ser262) | Microtubule stabilization, signaling |
MTBR | 244–368 | Hexapeptide motifs (PHF6*, PHF6), β-structure propensity | Microtubule assembly, stability |
C-terminal domain | 369–441 | Negatively charged | Regulation of MTBR conformation |
Tau aggregation underlies >20 neurodegenerative disorders termed tauopathies, including Alzheimer’s disease (AD), corticobasal degeneration (CBD), and Pick’s disease (PiD). Pathological hallmarks include:
The Tau268–282 peptide localizes to a critical pre-tangle epitope. Antibodies targeting phospho-Ser262/Ser356 within this region stain granular (prefibrillar) tau aggregates but not mature NFTs, confirming its role in early aggregation [9].
Table 2: Pathological Tau Aggregates in Neurodegenerative Diseases
Tauopathy | Isoform in Aggregates | Core Aggregation Sequence | Detection by Tau268–282 Antibodies |
---|---|---|---|
Alzheimer’s | 3R+4R | ~tau258–368 (includes 268–282) | Yes (pre-NFTs) |
CBD/PSP | 4R | tau274–380 | Minimal |
PiD | 3R | tau254–378 | No |
The MTBR harbors two hexapeptide motifs critical for tau aggregation:
Biochemical properties of Tau268–282 driving pathology:
Structural studies reveal that Tau268–282 forms protruding epitopes recognized by aggregation-inhibiting antibodies (e.g., DC8E8). DC8E8 binds four homologous regions in tau, including residues 268–282, reducing tau oligomerization by 84% in vitro [2].
Table 3: Key Aggregation Motifs in Tau and Their Properties
Motif | Location | Sequence | Role in Aggregation | Therapeutic Targeting |
---|---|---|---|---|
PHF6* | R2 (4R tau) | VQIINK | Nucleates β-sheet stacks; drives 4R-selective aggregation | DC8E8 antibody, D-amino acid peptides |
PHF6 | R3 (3R/4R tau) | VQIVYK | Forms amyloid cores in PHFs | TLKIVW peptide inhibitors |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9